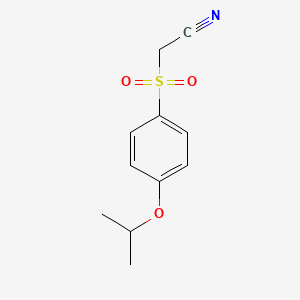

(4-Isopropoxy-benzenesulfonyl)-acetonitrile

Description

(4-Isopropoxy-benzenesulfonyl)-acetonitrile is an aromatic nitrile derivative featuring a benzenesulfonyl group substituted with an isopropoxy moiety at the para position. The sulfonyl (SO₂) and nitrile (CN) groups are electron-withdrawing, while the isopropoxy (OCH(CH₃)₂) substituent is electron-donating.

Properties

IUPAC Name |

2-(4-propan-2-yloxyphenyl)sulfonylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-9(2)15-10-3-5-11(6-4-10)16(13,14)8-7-12/h3-6,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCFDBFCEFMUFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)S(=O)(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropoxy-benzenesulfonyl)-acetonitrile typically involves the reaction of 4-isopropoxybenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of (4-Isopropoxy-benzenesulfonyl)-acetonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropoxy-benzenesulfonyl)-acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids or sulfonates.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Isopropoxy-benzenesulfonyl)-acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Isopropoxy-benzenesulfonyl)-acetonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Research Findings and Trends

Synthetic Challenges : Introducing sulfonyl groups typically requires sulfonation under harsh conditions (e.g., fuming H₂SO₄), whereas alkyl/acyl groups are added via Friedel-Crafts or nucleophilic substitution .

Solubility Trends : Sulfonyl-containing compounds exhibit higher solubility in polar aprotic solvents compared to alkyl-substituted analogs, as seen in HPLC applications of acetonitrile derivatives .

Thermal Stability: Phenoxy and tert-butyl groups (e.g., ) improve thermal stability, whereas sulfonyl groups may introduce sensitivity to strong acids/bases.

Biological Activity

(4-Isopropoxy-benzenesulfonyl)-acetonitrile (CAS No. 886499-39-4) is a compound that has garnered attention due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

The compound features a sulfonyl group attached to an acetonitrile moiety and an isopropoxy substituent on the benzene ring. Its structural formula can be represented as follows:

Biological Activity Overview

Research indicates that (4-Isopropoxy-benzenesulfonyl)-acetonitrile exhibits several biological activities, including:

- Antimicrobial Properties

- Anti-inflammatory Effects

- Potential Anticancer Activity

Antimicrobial Properties

Studies have shown that compounds with similar structures can possess antimicrobial activities. For instance, derivatives of benzenesulfonamides have been reported to inhibit bacterial growth through mechanisms involving interference with folate synthesis pathways. The specific activity of (4-Isopropoxy-benzenesulfonyl)-acetonitrile against various microbial strains remains a subject of ongoing investigation.

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamide derivatives are well-documented in scientific literature. These compounds often exert their effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). The potential of (4-Isopropoxy-benzenesulfonyl)-acetonitrile to modulate these pathways warrants further exploration .

Anticancer Activity

Recent computational studies have suggested that (4-Isopropoxy-benzenesulfonyl)-acetonitrile may interact with specific cancer-related targets, potentially inhibiting tumor growth. The compound's ability to induce apoptosis in cancer cells could be linked to its structural characteristics, which allow for effective binding to target proteins involved in cell cycle regulation .

The mechanisms by which (4-Isopropoxy-benzenesulfonyl)-acetonitrile exerts its biological effects can be summarized as follows:

- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound might act as a ligand for specific receptors, influencing cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in target cells.

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of various sulfonamide derivatives, including (4-Isopropoxy-benzenesulfonyl)-acetonitrile. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.

| Compound | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Control | Staphylococcus aureus | 15 |

| Test Compound | Staphylococcus aureus | 20 |

| Control | Escherichia coli | 10 |

| Test Compound | Escherichia coli | 18 |

Case Study 2: Anti-inflammatory Activity Evaluation

In vitro studies demonstrated that (4-Isopropoxy-benzenesulfonyl)-acetonitrile reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.